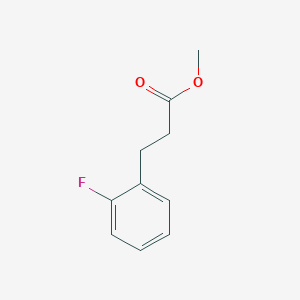

Methyl 3-(2-fluorophenyl)propanoate

Vue d'ensemble

Description

“Methyl 3-(2-fluorophenyl)propanoate” is a chemical compound with the CAS Number: 143654-59-5 . It has a molecular weight of 182.19 and its molecular formula is C10H11FO2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “Methyl 3-(2-fluorophenyl)propanoate” involves two stages . In the first stage, 2-fluorocinnamic acid is combined with hydrogen and palladium on activated charcoal in a methanol and ethyl acetate solution under 2585.81 Torr . In the second stage, the product from the first stage is treated with diazomethane in diethyl ether .Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-fluorophenyl)propanoate” is represented by the InChI Code: 1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 . The exact mass of the molecule is 182.07400 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-(2-fluorophenyl)propanoate” include a hydrogenation reaction in the first stage, followed by a reaction with diazomethane in the second stage .Physical And Chemical Properties Analysis

“Methyl 3-(2-fluorophenyl)propanoate” is a liquid at room temperature . It has a molecular weight of 182.19200 and its molecular formula is C10H11FO2 . The exact mass of the molecule is 182.07400 . The LogP value of the compound is 1.93130 .Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

Methyl 3-(2-fluorophenyl)propanoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. The research demonstrates its utility in creating molecules with potential antidepressant activities, highlighting a synthetic pathway that involves amination and cyclization processes to yield compounds of interest. Specifically, derivatives synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone have shown promising antidepressant activities in preclinical models, indicating the compound's value in drug development for mental health conditions (Tao Yuan, 2012).

Chemical Characterization and Antioxidant Potential

Research into the green synthesis of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, utilizing methyl 2-(2-fluorobiphenyl-4-yl)propanoate, has revealed significant antioxidant potential among the synthesized compounds. This includes activities such as total antioxidant capacity, ferric reducing antioxidant power, and total phenolic content. The findings suggest potential pharmaceutical applications, particularly for derivatives with 2-hydroxy substituents, emphasizing the chemical's relevance in developing antioxidants (Muhammad Zaheer et al., 2015).

Radiopharmaceutical Development for PET Imaging

Methyl 3-(2-fluorophenyl)propanoate is instrumental in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. One application involves the synthesis of a sphingosine-1-phosphate receptor 1 (S1P1) PET radiotracer, which has been successfully formulated for human use under current Good Manufacturing Practices (cGMP) conditions. This application demonstrates the compound's role in advancing diagnostic imaging, particularly for investigating S1P1-related pathologies (Zonghua Luo et al., 2019).

Crystal Structure Analysis and DNA Interaction

The compound has also been explored in the context of its structural properties and interaction with DNA. Research involving uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate has provided insights into its crystal structure and potential for electrostatic binding to DNA. Such studies are crucial for understanding the molecular basis of compound-DNA interactions, which can inform the development of novel therapeutic agents (Ting Yao et al., 2013).

Safety and Hazards

“Methyl 3-(2-fluorophenyl)propanoate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Propriétés

IUPAC Name |

methyl 3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXJACUBEJXGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573154 | |

| Record name | Methyl 3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-fluorophenyl)propanoate | |

CAS RN |

143654-59-5 | |

| Record name | Methyl 3-(2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

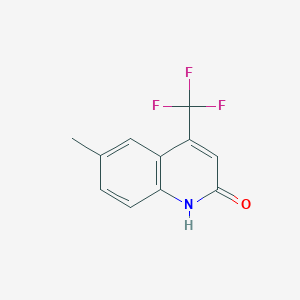

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)